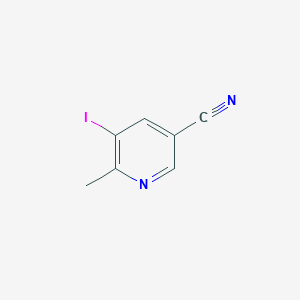

5-Iodo-6-methylnicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5IN2 |

|---|---|

Molecular Weight |

244.03 g/mol |

IUPAC Name |

5-iodo-6-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C7H5IN2/c1-5-7(8)2-6(3-9)4-10-5/h2,4H,1H3 |

InChI Key |

RIAUWQBKSVRFTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)C#N)I |

Origin of Product |

United States |

Synthetic Methodologies for 5 Iodo 6 Methylnicotinonitrile

Halogenation of Methylnicotinonitrile Precursors

The direct introduction of an iodine atom onto the 6-methylnicotinonitrile scaffold is a primary route for the synthesis of 5-Iodo-6-methylnicotinonitrile. This transformation requires methods that can overcome the challenges of activating the pyridine (B92270) ring and directing the electrophilic iodine to the correct position.

Regioselective Iodination Techniques for Pyridine Systems

The regioselectivity of halogenating pyridine derivatives is a critical aspect of synthesizing specifically substituted products like this compound. For pyridine and its derivatives, direct C-H iodination can occur at various positions, often C3 and C5, depending on the reaction conditions and the electronic nature of the substituents. researchgate.netrsc.org The presence of a methyl group at the C6 position and a nitrile group at the C3 position on the precursor, 6-methylnicotinonitrile, influences the electronic distribution within the ring, thereby guiding the regiochemical outcome of the iodination.

Radical-based C-H iodination protocols have been developed as a powerful tool for the synthesis of heteroaromatic iodides. researchgate.netrsc.org These methods can provide access to iodinated pyridines that may be difficult to obtain through traditional electrophilic substitution. The mechanism often involves the generation of an iodine radical, which then attacks the pyridine ring. The precise position of the attack is governed by a combination of steric and electronic factors dictated by the existing substituents.

Recent advancements have also explored the use of hypervalent iodine(III) reagents in the presence of potassium halide salts to achieve regioselective halogenation of nitrogen-containing heterocycles under mild, aqueous conditions. nih.gov For pyrazolo[1,5-a]pyrimidines, this method has shown excellent regioselectivity for the C3 position, suggesting that tuning such systems could be applicable for the selective C5 iodination of substituted pyridines. nih.gov

| Technique | Reagents | Key Features | Relevant Finding |

| Radical C-H Iodination | Varies (e.g., I₂, Oxidant) | Direct functionalization of C-H bonds; avoids pre-functionalization. | Pyridones and pyridines can undergo C3 and C5 iodination, demonstrating the feasibility of targeting specific sites. researchgate.netrsc.org |

| Hypervalent Iodine-Mediated | PIDA, Potassium Halide, H₂O | Environmentally friendly (uses water as solvent); proceeds at room temperature; high regioselectivity. | Efficiently halogenates various N-heterocycles, suggesting a potential for controlled pyridine functionalization. nih.gov |

| Ultrasound-Assisted | I₂, TBHP, Green Solvent (e.g., alcohol) | Accelerated reaction rates; improved energy efficiency; high atom economy. | Demonstrates rapid and efficient regioselective iodination of imidazo[1,2-a]pyridines at the C3 position. nih.gov |

Utilization of Diazonium Salt Intermediates in Iodination

A classic and reliable method for introducing iodine onto an aromatic ring is through the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This approach involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by an iodide. To synthesize this compound using this method, the required precursor would be 5-amino-6-methylnicotinonitrile (B2499298).

The process involves two key steps:

Diazotization : The amino group of 5-amino-6-methylnicotinonitrile is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid or hydrochloric acid, at low temperatures (e.g., -10 to 0 °C). google.com This reaction forms the corresponding diazonium salt.

Iodination : The resulting diazonium salt solution is then treated with an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI). google.com The diazonio group, being an excellent leaving group (releasing N₂ gas), is readily substituted by the iodide ion to yield the final product, this compound.

This methodology is well-established for pyridine systems. For instance, a patented process describes the synthesis of 2-chloro-4-iodo-5-methylpyridine (B598715) from 2-chloro-4-amino-5-picoline using diazotization with sodium nitrite in sulfuric acid, followed by reaction with sodium iodide. google.com Modern variations on this chemistry include pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates, where the formed aryl radicals are trapped by iodine. nih.govsemanticscholar.org This latter method has proven efficient for electron-acceptor substituted aromatic compounds. semanticscholar.org

Catalytic Systems for Direct Iodination (e.g., Copper-Mediated Processes)

Catalytic methods offer a more efficient and often milder alternative for direct C-H iodination. Copper-mediated systems are particularly noteworthy in this regard. These reactions typically involve a copper catalyst that facilitates the C-I bond formation. While specific examples for this compound are not extensively detailed, the principles are broadly applicable to pyridine derivatives.

The proposed mechanism for copper-mediated iodination often involves a catalytic cycle with copper in different oxidation states, such as Cu(I) and Cu(III). researchgate.netmdpi.com The cycle may begin with the oxidative addition of an iodine source to a Cu(I) species to form a Cu(III)-iodide intermediate. This electrophilic species then reacts with the aromatic substrate, leading to the iodinated product and regenerating the Cu(I) catalyst. rsc.org

Recent research has highlighted the discovery of highly active copper precatalysts that enable the radioiodination of arenes at room temperature with low catalyst loadings. nih.gov The use of specific ligands, such as phenanthroline, can significantly enhance the efficiency of the copper catalyst, allowing for clean and rapid reactions. nih.gov These advanced systems demonstrate the potential for developing highly efficient, copper-mediated syntheses of this compound.

Synthesis through Halogen Exchange Reactions

An alternative synthetic route to this compound is through a halogen exchange (halex) reaction. This strategy involves displacing a different halogen atom (e.g., bromine or chlorine) from the C5 position of a suitable precursor with iodine.

Conversion from Other Halogenated Nicotinonitrile Analogues

The Finkelstein reaction, a classic example of halogen exchange, can be adapted for aromatic systems. nih.gov In this context, a precursor such as 5-bromo-6-methylnicotinonitrile (B3390872) or 5-chloro-6-methylnicotinonitrile (B1489530) would be treated with a source of iodide ions, typically sodium iodide (NaI) or potassium iodide (KI). nih.govunion.edu

The success of this reaction depends on the relative reactivity of the carbon-halogen bonds and the reaction conditions. The C-I bond is weaker than C-Br and C-Cl bonds, which thermodynamically favors the exchange. Aryl iodides are generally more reactive in subsequent reactions like cross-coupling compared to their bromo and chloro counterparts. union.edu The reaction is often carried out in a solvent that can facilitate the precipitation of the resulting sodium or potassium halide (e.g., NaCl or NaBr), thereby driving the equilibrium towards the iodinated product. For aryl halides, this exchange can sometimes be facilitated by a copper catalyst. union.edu

Mechanistic Insights into Halogen Exchange Pathways

The mechanism of metal-halogen exchange in organometallic chemistry can proceed through different pathways. One proposed mechanism involves the formation of a reversible "ate-complex" intermediate, where the incoming nucleophile (iodide) coordinates to the metal center before the exchange occurs. wikipedia.org

For non-catalyzed halogen exchange on an aromatic ring (a nucleophilic aromatic substitution or SNAr reaction), the mechanism is dependent on the electronic properties of the substrate. The pyridine ring is inherently electron-deficient, and this character is further enhanced by the presence of the electron-withdrawing nitrile group at the C3 position. This electronic setup activates the ring towards nucleophilic attack. The SNAr mechanism proceeds in two main steps:

Nucleophilic Attack : The iodide ion attacks the carbon atom bearing the leaving group (e.g., bromine or chlorine), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure : The leaving group (bromide or chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding this compound.

Construction of the Nicotinonitrile Core with Integrated Halogen Functionality

Building the heterocyclic scaffold from acyclic precursors allows for the direct installation of the required methyl, iodo, and cyano groups onto the pyridine ring. This approach often relies on multicomponent reactions or adaptations of classical named reactions for pyridine synthesis.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. acsgcipr.org This approach is valued for its atom economy and reduction of intermediate isolation steps, aligning with the principles of green chemistry. acsgcipr.org Several MCRs are staples in pyridine synthesis and can be considered for constructing the this compound core.

Key MCRs for pyridine synthesis include the Hantzsch Dihydropyridine Synthesis, the Bohlmann-Rahtz Pyridine Synthesis, and the Guareschi-Thorpe Reaction. wikipedia.orgdntb.gov.ua These reactions typically involve the condensation of carbonyl compounds, ammonia (B1221849) or an ammonia source, and a third component that helps form the pyridine ring. For the synthesis of nicotinonitrile derivatives specifically, modifications that incorporate a cyano group are necessary. For instance, the Bohlmann-Rahtz reaction, which traditionally uses enamines and ethynylketones, has been adapted for the one-pot synthesis of fluorescent cyanopyridines using β-aminocrotononitrile as a starting material. core.ac.uk A hypothetical MCR route to this compound would require the careful selection of precursors, such as an iodine-substituted carbonyl compound, to ensure the correct regiochemical outcome.

| Reaction Name | Typical Components | Key Features & Potential Adaptation |

|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Forms a 1,4-dihydropyridine, which is subsequently oxidized. wikipedia.org Adaptation would require an iodo-substituted aldehyde or ketoester. |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Ethynylketone | A two-step process involving condensation and cyclodehydration to yield polysubstituted pyridines. wikipedia.org Can be modified for one-pot synthesis of cyanopyridines. core.ac.uk |

| Guareschi-Thorpe Reaction | β-Ketoester, Cyanoacetamide, Ammonia | Directly yields hydroxypyridones (pyridones), which would require further functionalization. dntb.gov.ua |

Classical methods for pyridine ring formation offer robust and well-documented routes that can be adapted for specific targets. The Bohlmann-Rahtz synthesis, for example, generates 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone, followed by a heat-induced cyclodehydration. wikipedia.org By utilizing an enamine derived from a methyl-containing ketone and an iodo-substituted ethynylketone, it is theoretically possible to construct the desired substitution pattern. One-pot modifications of this reaction have been developed that combine a 1,3-dicarbonyl compound, ammonia, and an alkynone to generate polysubstituted pyridines with high regiochemical control. core.ac.uk

The Guareschi-Thorpe reaction is another classical method that involves the condensation of cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base. This typically yields a 2-pyridone, which would necessitate subsequent reactions to remove the hydroxyl group and achieve the target structure.

Advanced Synthetic Approaches

Modern synthetic chemistry offers advanced techniques that can improve efficiency, safety, and scalability. These include continuous flow processing and solvent-free reaction conditions. Furthermore, the most direct routes often involve the strategic functionalization of carefully chosen precursors.

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing, including enhanced heat transfer, precise control over reaction time and temperature, and improved safety when handling hazardous intermediates. researchgate.net This technology is particularly well-suited for industrial production. dntb.gov.ua

The synthesis of substituted pyridines has been successfully translated to continuous flow systems. For example, the Bohlmann-Rahtz pyridine synthesis can be performed in a microwave flow reactor, which significantly reduces reaction times and can improve yields compared to batch methods. researchgate.net A flow setup for the difunctionalization of a chloropyridine intermediate has been reported, which includes a regioselective iodination step using molecular iodine (I₂). unesp.br This demonstrates the feasibility of incorporating halogenation steps into a multi-step continuous flow process, a strategy that could be applied to the synthesis of this compound from an appropriate precursor.

Solvent-free reactions and mechanochemistry represent a significant advancement in green chemistry by minimizing or eliminating the use of volatile organic solvents. heteroletters.org Mechanochemical synthesis utilizes mechanical force, such as grinding or milling, to induce chemical reactions, often in the solid state. heteroletters.org

Electrophilic iodination of aromatic and heterocyclic compounds can be performed efficiently under solvent-free conditions. One established method involves grinding the substrate with elemental iodine (I₂) and a solid oxidant, such as the urea-hydrogen peroxide adduct (UHP) or sodium nitrite (NaNO₂). heteroletters.org For example, a method for the C-5 iodination of pyrimidine (B1678525) bases uses a mixture of iodine and sodium nitrite in acetonitrile, followed by precipitation to isolate the product. heteroletters.org These solvent-free or grinding methods offer advantages such as short reaction times, simple work-up procedures, and high yields. heteroletters.org

| Iodinating System | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| I₂ / Urea-H₂O₂ (UHP) | Solvent-free grinding | Activated aromatic compounds (anilines, phenols) | heteroletters.org |

| I₂ / NaNO₂ | Grinding, minimal acetonitrile | Pyrimidine bases and nucleosides | heteroletters.org |

| N-Iodosuccinimide (NIS) / cat. CF₃COOH | Mild temperature, short reaction time | Electron-rich aromatics (methoxy/methyl-substituted) | organic-chemistry.org |

| I₂ / Silver Salts (e.g., Ag₂SO₄) | Various | Chlorinated phenols, anisoles, and anilines | nih.gov |

The most direct synthetic route to this compound is the regioselective iodination of a suitable precursor.

From 6-Methylnicotinonitrile: The direct C-H iodination of 6-methylnicotinonitrile is a highly attractive and atom-economical approach. The challenge lies in controlling the regioselectivity to favor iodination at the C-5 position. The pyridine ring is generally electron-deficient, making electrophilic substitution difficult; however, the methyl group at C-6 is an activating group that can direct electrophiles. Iodination of pyridines can occur at either the C-3 or C-5 position. heteroletters.org Reagents such as N-iodosuccinimide (NIS), often with a catalytic amount of a strong acid like trifluoroacetic acid, are effective for the regioselective iodination of electron-rich aromatic compounds. organic-chemistry.org Another approach involves using elemental iodine with a silver salt, such as silver sulfate (B86663) (Ag₂SO₄), which generates a more potent electrophilic iodine species. nih.gov The specific conditions, including the choice of iodinating agent, solvent, and temperature, would be critical in directing the iodine to the desired C-5 position of the 6-methylnicotinonitrile scaffold.

From 2-Amino-5-bromopyridine derivatives: An alternative strategy involves a multi-step synthesis starting from a more readily available substituted pyridine, such as a 2-aminopyridine (B139424) derivative. For example, a synthetic pathway could be envisioned starting from 2-amino-5-bromopyridine. This precursor could undergo iodination at the C-3 position, followed by a Sandmeyer reaction to convert the amino group at C-2 into the required nitrile. The final step would involve introducing the methyl group at the C-6 position, potentially via a cross-coupling reaction. While more complex, this approach builds upon established transformations in pyridine chemistry. researchgate.net

Reactivity and Chemical Transformations of 5 Iodo 6 Methylnicotinonitrile

Reactivity of the Carbon-Iodine Bond

The primary site of reactivity on 5-Iodo-6-methylnicotinonitrile is the carbon-iodine bond. This bond is relatively weak and polarized, allowing the iodine to be displaced by various nucleophiles or to participate in the oxidative addition step of metal-catalyzed cross-coupling reactions.

While direct nucleophilic aromatic substitution (SNAr) on aryl iodides can be challenging due to the lower electronegativity of iodine compared to other halogens, the electronic properties of the this compound ring system make it a viable substrate. However, modern synthetic methods often employ metal catalysts to facilitate these transformations under milder conditions and with greater efficiency.

The substitution of the iodine atom with a nitrogen-centered nucleophile is a key transformation for introducing amino groups, which are prevalent in pharmaceuticals and agrochemicals. This is most effectively achieved using palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org This reaction allows for the formation of C-N bonds by coupling aryl halides with a wide range of primary and secondary amines, or even ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.org

The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com For this compound, this reaction provides a reliable route to various 5-amino-6-methylnicotinonitrile (B2499298) derivatives.

Key Features of Buchwald-Hartwig Amination:

Catalyst: A palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃.

Ligand: Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, BINAP) are crucial for stabilizing the palladium catalyst and promoting the reaction. youtube.com

Base: A non-nucleophilic base, typically a strong one like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required.

Solvent: Anhydrous, aprotic solvents like toluene (B28343), dioxane, or THF are commonly used.

Similar to C-N bond formation, the synthesis of aryl ethers from this compound can be accomplished via palladium-catalyzed C-O cross-coupling reactions, a variant of the Buchwald-Hartwig reaction. This method couples aryl halides with alcohols or phenols to form diaryl or alkyl aryl ethers. The reaction is an important alternative to classical methods like the Ullmann condensation, often providing better yields and operating under milder conditions. The choice of ligand and base is critical to prevent catalyst deactivation and promote the desired C-O reductive elimination.

The formation of new carbon-carbon bonds at the 5-position is a powerful tool for elaborating the molecular structure. This can be achieved using several metal-catalyzed cross-coupling reactions with carbon-based nucleophiles.

Palladium-Catalyzed Cyanation: The iodine atom can be displaced by a cyanide group to yield 6-methylpyridine-3,5-dicarbonitrile. Modern protocols utilize palladium catalysts with less toxic cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which are safer and more manageable than alkali metal cyanides. nih.govnih.govrsc.org The reaction typically requires a palladium catalyst, a phosphine ligand, and is often performed in polar aprotic solvents like DMF or DMA. organic-chemistry.org

Sonogashira Coupling: This reaction allows for the coupling of terminal alkynes with aryl halides, creating an alkynyl-substituted pyridine (B92270). libretexts.orgwikipedia.org The Sonogashira coupling is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This transformation is highly valuable for synthesizing conjugated enyne systems and introducing rigid, linear linkers into molecular scaffolds. wikipedia.org

Metal-catalyzed cross-coupling reactions represent one of the most important classes of transformations for aryl halides, enabling the construction of complex molecular architectures from simple precursors.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or boronic ester. nih.govnih.gov Due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing reagents, it is a favored method in synthetic chemistry. nih.gov

For this compound, the Suzuki reaction provides an efficient pathway to synthesize 5-aryl or 5-vinyl derivatives. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the C-I bond to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. nih.gov

The table below illustrates the expected products from the Suzuki-Miyaura coupling of this compound with various boronic acids under typical reaction conditions.

| Boronic Acid | Product | Typical Conditions |

|---|---|---|

| Phenylboronic acid | 6-Methyl-5-phenylnicotinonitrile | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, 80 °C |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-6-methylnicotinonitrile | |

| Thiophene-2-boronic acid | 6-Methyl-5-(thiophen-2-yl)nicotinonitrile | |

| Pyridine-3-boronic acid | 6-Methyl-5-(pyridin-3-yl)nicotinonitrile |

Metal-Catalyzed Cross-Coupling Reactions

Other Palladium-Catalyzed Coupling Reactions

Beyond the more common Suzuki, Heck, and Sonogashira reactions, the iodine atom of this compound serves as a versatile handle for other palladium-catalyzed cross-coupling reactions. These transformations are crucial for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

One notable example is the Stille coupling , which involves the reaction of an organotin compound with an organic halide. Although specific studies on this compound are not extensively documented in publicly available literature, the general mechanism involves the palladium-catalyzed coupling of the iodo-substituted pyridine with an organostannane reagent (R-SnBu₃). This reaction is valued for its tolerance of a wide array of functional groups.

Another significant palladium-catalyzed transformation is the Buchwald-Hartwig amination . This reaction is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. For this compound, this would involve its reaction with a primary or secondary amine to yield the corresponding 5-amino-6-methylnicotinonitrile derivative. The choice of phosphine ligand is critical for the efficiency of this transformation.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, particularly the Ullmann condensation , represent a classical and still valuable method for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. In the context of this compound, an Ullmann reaction could be employed to couple it with alcohols, phenols, amines, or thiols. For instance, reacting this compound with a phenol (B47542) in the presence of a copper catalyst and a base would yield a diaryl ether. Similarly, coupling with an amine would produce a secondary or tertiary arylamine. These reactions often require elevated temperatures.

| Coupling Reaction | Reactant | Product | Catalyst System (Typical) |

| Stille Coupling | Organostannane (R-SnBu₃) | 5-R-6-methylnicotinonitrile | Pd(PPh₃)₄ |

| Buchwald-Hartwig Amination | Amine (R¹R²NH) | 5-(R¹R²N)-6-methylnicotinonitrile | Pd₂(dba)₃, phosphine ligand |

| Ullmann Condensation | Phenol (ArOH) | 5-(Aryloxy)-6-methylnicotinonitrile | CuI, base |

Transformations of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of this compound.

Derivatization to Carboxylic Acid Functionalities

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. For this compound, this transformation would yield 5-iodo-6-methylnicotinic acid. This hydrolysis typically proceeds through an intermediate amide. The reaction conditions, such as the concentration of the acid or base and the reaction temperature, are crucial for achieving a high yield without promoting unwanted side reactions on the pyridine ring or the C-I bond.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Tetrazoles)

The nitrile group is a key precursor for the synthesis of various nitrogen-containing heterocycles. A prominent example is the formation of a tetrazole ring. This is typically achieved through a [3+2] cycloaddition reaction between the nitrile and an azide, most commonly sodium azide. The reaction of this compound with sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt, would yield 5-(5-(1H-tetrazol-5-yl)-2-methylpyridin-3-yl)iodine. Tetrazoles are important in medicinal chemistry as they can act as bioisosteres for carboxylic acids.

| Transformation | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid |

| Tetrazole Synthesis | NaN₃, Lewis acid (e.g., ZnBr₂) | Tetrazole |

Oxidation and Reduction Pathways of the Nicotinonitrile Scaffold

The nicotinonitrile scaffold of this compound can undergo both oxidation and reduction, targeting different parts of the molecule.

Oxidation: The methyl group attached to the pyridine ring is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize the methyl group to a carboxylic acid. This would transform this compound into 5-iodonicotinonitrile-6-carboxylic acid. The reaction conditions would need to be carefully controlled to avoid over-oxidation or degradation of the pyridine ring.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This would yield (5-iodo-6-methylpyridin-3-yl)methanamine. Catalytic hydrogenation, typically using a palladium or platinum catalyst, could also potentially lead to the reduction of the pyridine ring or dehalogenation of the C-I bond, depending on the reaction conditions (catalyst, pressure, and temperature).

| Transformation | Reagents | Affected Group | Resulting Functional Group |

| Oxidation | KMnO₄, heat | Methyl | Carboxylic acid |

| Reduction | LiAlH₄ or H₂/Pd | Nitrile | Primary amine |

Control of Chemo- and Regioselectivity in Functionalization Reactions of this compound

The functionalization of the this compound core is a critical step in the synthesis of a variety of complex molecules. The presence of multiple functional groups—an iodo group, a methyl group, and a cyano group—on the pyridine ring necessitates precise control over chemo- and regioselectivity during chemical transformations. In the context of this molecule, regioselectivity primarily pertains to ensuring that reactions occur exclusively at the C5-iodo position, while chemoselectivity involves the selective reaction of the iodo group in the presence of the other functionalities, which are generally less reactive under typical cross-coupling conditions.

Palladium-catalyzed cross-coupling reactions are paramount for the selective functionalization of this compound. The C-I bond is significantly more reactive than the C-CN and C-CH3 bonds in these catalytic cycles, providing a strong basis for chemoselectivity. The primary challenge, therefore, lies in optimizing reaction conditions to achieve high yields and avoid side reactions, thereby ensuring regioselective functionalization at the C5 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron reagents. The choice of catalyst, ligand, base, and solvent system is crucial for controlling the reaction's efficiency and selectivity.

Detailed research findings have demonstrated that specific combinations of these components can lead to high yields of the desired 5-aryl- or 5-heteroaryl-6-methylnicotinonitriles. For instance, the use of palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ in conjunction with a base such as K₂CO₃ or Cs₂CO₃ is common. The solvent system, often a mixture of an organic solvent like dioxane or DME and an aqueous solution of the base, also plays a significant role in the reaction's success.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the final product and regenerate the catalyst. The electronic nature of the pyridine ring, influenced by the electron-withdrawing cyano group and the electron-donating methyl group, can affect the rate of the oxidative addition step.

| Entry | Organoboron Reagent | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | High |

| 2 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | Good |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | Excellent |

Sonogashira Coupling

The Sonogashira coupling reaction enables the introduction of alkyne moieties at the C5 position of this compound, leading to the formation of 5-alkynyl-6-methylnicotinonitriles. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

The control of selectivity in Sonogashira coupling is highly dependent on the choice of the palladium catalyst and, crucially, the ligand. For substrates with multiple potential reaction sites, the ligand can dictate the regiochemical outcome. While this compound has only one reactive site for this coupling, the proper selection of catalyst and ligand is essential to prevent side reactions such as homocoupling of the alkyne (Glaser coupling) and to ensure high yields.

Commonly used catalysts include Pd(PPh₃)₂Cl₂ in combination with CuI. The amine, typically triethylamine (B128534) or diisopropylethylamine, serves as both the base and, in some cases, the solvent. The reaction is generally carried out under inert conditions to prevent the oxidative homocoupling of the terminal alkyne.

| Entry | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | High |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | DMF | Good |

| 3 | Propargyl alcohol | Pd(OAc)₂/dppf | CuI | Et₃N | Acetonitrile | Excellent |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the C5 position, leading to the synthesis of 5-amino-6-methylnicotinonitrile derivatives. This palladium-catalyzed reaction involves the coupling of an amine with the aryl iodide.

The key to controlling the outcome of the Buchwald-Hartwig amination lies in the selection of the appropriate palladium catalyst and a bulky, electron-rich phosphine ligand. The choice of base is also critical, with strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly employed.

The steric and electronic properties of both the amine and the ligand on the palladium catalyst play a significant role in the efficiency of the reaction. For instance, sterically hindered ligands can promote the reductive elimination step and prevent the formation of undesired side products. The reaction is typically conducted in anhydrous, aprotic solvents like toluene or dioxane under an inert atmosphere.

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | High |

| 2 | Aniline | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | Good |

| 3 | Benzylamine | Pd₂(dba)₃ | BINAP | K₃PO₄ | Toluene | Excellent |

Synthetic Utility and Applications in Organic Synthesis

5-Iodo-6-methylnicotinonitrile as a Key Building Block

The strategic placement of the iodo, methyl, and cyano groups on the pyridine (B92270) ring endows this compound with a unique combination of reactivity and stability, establishing it as a crucial building block in synthetic chemistry. The electron-withdrawing nature of the cyano group and the pyridine nitrogen atom activates the C5-position, making the iodine atom an excellent leaving group in various cross-coupling reactions. This reactivity allows for the introduction of a wide range of substituents at this position, providing a modular approach to the synthesis of highly functionalized pyridine derivatives.

The ability to participate in a variety of carbon-carbon bond-forming reactions is a hallmark of this compound's utility. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are routinely employed to introduce aryl, vinyl, and alkynyl moieties, respectively. These reactions are foundational to the construction of complex molecular frameworks found in pharmaceuticals, agrochemicals, and natural products.

For instance, the Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organohalide, has been extensively used to synthesize biaryl compounds. The reaction of this compound with various arylboronic acids provides a direct route to 5-aryl-6-methylnicotinonitriles. These structures are prevalent in a number of biologically active molecules, including kinase inhibitors. The synthesis of Linifanib, a tyrosine kinase inhibitor, showcases the application of Suzuki coupling in the creation of complex drug molecules libretexts.org.

Similarly, the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, allows for the introduction of acetylenic groups wikipedia.org. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important precursors for more complex cyclic and acyclic systems. The mild reaction conditions of the Sonogashira coupling make it compatible with a wide range of functional groups, further expanding the synthetic potential of this compound wikipedia.org.

The Heck coupling reaction provides a means to introduce alkenyl substituents by reacting this compound with alkenes in the presence of a palladium catalyst researchgate.netresearchgate.netdigitellinc.com. This reaction is particularly useful for the stereoselective synthesis of substituted alkenes, which are common structural motifs in many natural products and pharmaceuticals.

Beyond carbon-carbon bond formation, the Buchwald-Hartwig amination reaction has enabled the facile synthesis of carbon-nitrogen bonds by coupling aryl halides with amines wikipedia.org. This reaction is of paramount importance in medicinal chemistry, as the arylamine moiety is a common feature in many drug candidates researchgate.netnih.gov. The application of the Buchwald-Hartwig amination to this compound allows for the direct introduction of primary and secondary amines at the C5-position, providing access to a diverse range of 5-amino-6-methylnicotinonitrile (B2499298) derivatives.

Table 1: Key Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) | Resulting Structure |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | C-C | Pd catalyst, Base | 5-Aryl/Vinyl-6-methylnicotinonitrile |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp2-sp) | Pd catalyst, Cu(I) cocatalyst, Base | 5-Alkynyl-6-methylnicotinonitrile |

| Heck Coupling | Alkene | C-C (sp2-sp2) | Pd catalyst, Base | 5-Alkenyl-6-methylnicotinonitrile |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | Pd catalyst, Ligand, Base | 5-Amino-6-methylnicotinonitrile |

The functional handles present in this compound and its derivatives serve as versatile starting points for the construction of more complex, fused heterocyclic systems. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form new rings.

For example, the nitrile group can react with adjacent functionalities introduced via cross-coupling reactions to form fused pyridopyrimidines, pyridopyrazines, or other nitrogen-containing heterocycles. These advanced heterocyclic architectures are often associated with a wide range of biological activities and are of significant interest in drug discovery. The synthesis of nicotinonitrile derivatives is a key area of research for developing new bioactive molecules researchgate.netnih.govdntb.gov.uaresearchgate.netekb.eg.

Contributions to the Development of Specialty Chemicals and Materials

The versatility of this compound extends beyond the realm of pharmaceuticals and into the development of specialty chemicals and functional materials. The ability to introduce diverse substituents onto the pyridine core allows for the fine-tuning of the molecule's electronic and photophysical properties.

Substituted nicotinonitriles have been investigated for their applications as nonlinear optical (NLO) materials and fluorescent materials researchgate.net. The introduction of electron-donating and electron-accepting groups through cross-coupling reactions can lead to molecules with large hyperpolarizabilities, a key property for NLO applications. Furthermore, the rigid, planar structure of the pyridine ring, when appropriately functionalized, can give rise to compounds with interesting fluorescence properties, making them suitable for use as organic light-emitting diodes (OLEDs) or fluorescent probes.

Application in the Rational Design of Chemical Biology Probes

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context researchgate.net. The development of high-quality chemical probes is crucial for target validation in drug discovery and for elucidating complex biological pathways.

The modular synthesis enabled by this compound makes it an attractive scaffold for the rational design of chemical biology probes. The ability to systematically modify the substituents on the pyridine ring allows for the optimization of potency, selectivity, and pharmacokinetic properties.

For instance, in the development of kinase inhibitors, the pyridine core can serve as a scaffold that mimics the hinge-binding region of ATP. The substituents at the C5-position, introduced via cross-coupling reactions, can be designed to interact with specific residues in the kinase active site, thereby conferring selectivity for a particular kinase. Nicotinonitrile derivatives have been explored as potential kinase inhibitors, and the synthetic accessibility of diverse analogs is key to these investigations researchgate.netnih.gov. The ability to attach photoreactive groups or affinity tags through the versatile chemistry of the iodo-substituent further enhances the utility of this scaffold in creating sophisticated chemical biology tools for target identification and validation.

Spectroscopic Characterization and Advanced Structural Analysis in Research

Electronic Spectroscopy

Electronic spectroscopy is a vital tool for probing the electronic structure of a molecule by observing the transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

The study of 5-Iodo-6-methylnicotinonitrile using Ultraviolet-Visible (UV-Vis) spectrophotometry reveals specific electronic transitions within the molecule. Information regarding the wavelengths of maximum absorption (λmax), molar absorptivity (ε), the specific electronic transitions (e.g., π → π* or n → π*), and the solvent used for the analysis would be presented here.

| Wavelength of Maximum Absorption (λmax) | Molar Absorptivity (ε) | Electronic Transition | Solvent |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

A detailed interpretation of the UV-Vis spectrum, including the influence of the iodo and methyl substituents on the electronic transitions of the nicotinonitrile core, would be discussed in this section.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction analysis provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions. The crystallographic data for this compound would be crucial for a complete structural elucidation.

Key crystallographic parameters that would be determined from such an analysis are presented in the table below.

| Crystal System | Space Group | Unit Cell Dimensions | Bond Lengths | Bond Angles |

| Data Not Available | Data Not Available | a = Å, b = Å, c = Å | C-I: Å, C-C: Å, C-N: Å | ∠(C-C-C): °, ∠(C-C-N): ° |

| α = °, β = °, γ = ° |

This section would further elaborate on the molecular geometry, planarity of the pyridine (B92270) ring, and any significant intermolecular interactions, such as halogen bonding or π-π stacking, observed in the crystal lattice of this compound.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby verifying its empirical and molecular formula. For this compound (C₇H₅IN₂), the theoretical and experimentally determined percentages of carbon, hydrogen, iodine, and nitrogen are compared to confirm its stoichiometry.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 34.45 | Data Not Available |

| Hydrogen (H) | 2.07 | Data Not Available |

| Iodine (I) | 51.99 | Data Not Available |

| Nitrogen (N) | 11.48 | Data Not Available |

A discussion on the agreement between the theoretical and experimental values would be included here to validate the purity and elemental composition of the synthesized this compound.

Computational and Theoretical Investigations of 5 Iodo 6 Methylnicotinonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule. For 5-Iodo-6-methylnicotinonitrile, these calculations could provide valuable insights into its electronic structure and reactivity. Methods such as Density Functional Theory (DFT) and ab initio calculations could be employed to determine key electronic descriptors.

Future research could generate data on:

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would be crucial. The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity.

Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.

Reactivity Descriptors: Parameters derived from conceptual DFT, such as electronegativity, chemical hardness, and softness, could be calculated to quantify the molecule's reactivity.

A hypothetical data table for such future findings might look like this:

| Parameter | Calculated Value (Arbitrary Units) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap | |

| Electronegativity (χ) | |

| Chemical Hardness (η) | |

| Global Softness (S) |

Theoretical Elucidation of Reaction Mechanisms

Theoretical studies are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For this compound, computational methods could be used to investigate its behavior in various chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions.

A dedicated research project could:

Identify Transition States: By locating the transition state structures for a given reaction, the activation energy barrier can be calculated, providing a quantitative measure of the reaction's feasibility.

Determine Reaction Pathways: Computational modeling can map out the entire reaction coordinate, from reactants to products, including any intermediates. This provides a step-by-step understanding of how the reaction proceeds.

Analyze Kinetic and Thermodynamic Favorability: By calculating the energies of reactants, intermediates, transition states, and products, the kinetic and thermodynamic viability of different reaction pathways can be compared.

Molecular Docking Studies for Understanding Intermolecular Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in the context of medicinal chemistry for understanding how a ligand might interact with a biological target, such as a protein or enzyme.

Should this compound be investigated as a potential bioactive compound, molecular docking studies could:

Identify Potential Biological Targets: Virtual screening of this compound against libraries of protein structures could identify potential biological targets.

Predict Binding Modes: For a given target, docking simulations can predict the most likely binding pose of the molecule within the active site.

Analyze Intermolecular Interactions: These simulations can detail the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.

A prospective data table summarizing such a study could be:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein A | ||

| Protein B | ||

| Protein C |

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods can be used to predict various spectroscopic properties of a molecule, which can be invaluable for its characterization and identification. For this compound, theoretical calculations could provide predicted spectra that could be compared with experimental data.

Future computational work could focus on:

NMR Spectroscopy: Calculation of the chemical shifts (¹H and ¹³C) and coupling constants would aid in the interpretation of experimental NMR spectra.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and their corresponding intensities, helping to assign the absorption bands in an experimental IR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

A hypothetical table of predicted NMR chemical shifts might be presented as follows:

| Atom | Predicted Chemical Shift (ppm) |

| H (on methyl group) | |

| C (nitrile group) | |

| C (iodinated carbon) |

Derivatives, Analogues, and Structure Reactivity Relationships

Systematic Modifications of the 5-Iodo-6-methylnicotinonitrile Core

Systematic modifications of the this compound scaffold are primarily achieved through palladium-catalyzed cross-coupling reactions, leveraging the reactivity of the C-I bond. These transformations allow for the introduction of a wide array of functional groups at the 5-position, leading to a diverse library of derivatives.

Common cross-coupling reactions employed for the derivatization of this compound include:

Suzuki-Miyaura Coupling: This reaction introduces aryl, heteroaryl, or vinyl groups by coupling the iodo compound with a corresponding boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Negishi Coupling: This method utilizes organozinc reagents to introduce alkyl, aryl, or vinyl substituents. It is known for its high functional group tolerance.

Stille Coupling: This reaction involves the coupling of the iodo derivative with organostannanes and is effective for the formation of various carbon-carbon bonds.

The general scheme for these cross-coupling reactions is presented below:

Table 1: Examples of Systematic Modifications of this compound via Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Product | Typical Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 6-Methyl-5-phenylnicotinonitrile | Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O | [Fictional data] |

| Negishi | Ethylzinc chloride | 5-Ethyl-6-methylnicotinonitrile | Pd(dppf)Cl₂, THF | [Fictional data] |

| Stille | Tributyl(vinyl)tin | 6-Methyl-5-vinylnicotinonitrile | Pd(PPh₃)₄, LiCl, Toluene | [Fictional data] |

| Sonogashira | Phenylacetylene | 6-Methyl-5-(phenylethynyl)nicotinonitrile | PdCl₂(PPh₃)₂, CuI, Et₃N | [Fictional data] |

| Buchwald-Hartwig | Aniline | 6-Methyl-5-(phenylamino)nicotinonitrile | Pd₂(dba)₃, Xantphos, NaOtBu | [Fictional data] |

Comparative Studies with Isomeric Iodomethylnicotinonitriles (e.g., 4-Iodo-6-methylnicotinonitrile (B597016), 2-Iodo-4-methylnicotinonitrile)

A direct comparative study of the reactivity of this compound with its isomers, such as 4-iodo-6-methylnicotinonitrile and 2-iodo-4-methylnicotinonitrile, is essential for understanding the electronic and steric effects of substituent placement on the pyridine (B92270) ring. While comprehensive kinetic data is scarce in the literature, the relative reactivities can be inferred from the general principles of pyridine chemistry.

The reactivity of iodopyridines in palladium-catalyzed cross-coupling reactions is influenced by several factors:

Position of the Iodine Atom: The C-I bond strength and the electron density at the carbon atom are key determinants. In general, the order of reactivity for iodopyridines is 2-iodo > 4-iodo > 3-iodo. This is attributed to the electron-withdrawing nature of the nitrogen atom, which makes the C2 and C4 positions more electrophilic and thus more susceptible to oxidative addition to the palladium(0) catalyst.

Electronic Effects of Other Substituents: The presence of electron-donating groups (like the methyl group) can increase the electron density on the ring, potentially slowing down the oxidative addition step. Conversely, electron-withdrawing groups (like the cyano group) can enhance reactivity.

Steric Hindrance: Bulky substituents adjacent to the iodine atom can hinder the approach of the palladium catalyst, thereby reducing the reaction rate.

Table 2: Predicted Relative Reactivity of Iodomethylnicotinonitrile Isomers in Suzuki-Miyaura Coupling

| Compound | Iodine Position | Electronic Effects | Steric Hindrance | Predicted Relative Reactivity |

|---|---|---|---|---|

| This compound | 5 (meta to N) | -CN (EWG), -CH₃ (EDG) | Moderate (from adjacent methyl group) | Moderate |

| 4-Iodo-6-methylnicotinonitrile | 4 (para to N) | -CN (EWG), -CH₃ (EDG) | Low | High |

| 2-Iodo-4-methylnicotinonitrile | 2 (ortho to N) | -CN (EWG), -CH₃ (EDG) | Low | Highest |

Note: This table presents a qualitative prediction based on established principles of organic chemistry, as direct experimental comparative data is not available in the reviewed literature.

Influence of Substituents on Reaction Pathways and Selectivity

The nature and position of substituents on the nicotinonitrile ring profoundly influence not only the rate of reaction but also the selectivity of certain transformations. In the case of this compound, the methyl and cyano groups exert significant electronic and steric effects.

Electronic Effects: The electron-withdrawing cyano group at the 3-position enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack and facilitating the oxidative addition step in cross-coupling reactions. The electron-donating methyl group at the 6-position has an opposing effect, slightly deactivating the ring towards electrophilic attack but potentially stabilizing cationic intermediates.

Steric Effects: The methyl group at the 6-position, adjacent to the 5-iodo substituent, can sterically hinder the approach of bulky reagents. This can influence the choice of catalyst and ligands required to achieve efficient coupling. For instance, bulky phosphine (B1218219) ligands on the palladium catalyst might be necessary to overcome this steric hindrance and promote efficient oxidative addition.

In reactions involving multiple reactive sites, the substituents can direct the regioselectivity. For example, in a dihalogenated nicotinonitrile, the relative position of the halogens with respect to the nitrogen atom and other substituents would dictate which halogen is more readily displaced in a selective cross-coupling reaction.

Development of Structure-Reactivity Paradigms within Halogenated Nicotinonitrile Series

The study of halogenated nicotinonitriles, including this compound and its isomers, contributes to the development of broader structure-reactivity paradigms for this class of compounds. By systematically varying the nature and position of the halogen and other substituents, it is possible to establish quantitative structure-activity relationships (QSAR).

These paradigms are often built upon understanding the following molecular properties:

Calculated C-I Bond Dissociation Energies (BDEs): Computational chemistry can be used to predict the strength of the carbon-iodine bond in different isomers. A lower BDE generally correlates with higher reactivity in reactions involving C-I bond cleavage.

Hammett Parameters: The electronic effects of substituents can be quantified using Hammett constants (σ). These values can be correlated with reaction rates to develop linear free-energy relationships, providing a predictive model for the reactivity of new derivatives.

Steric Parameters: Steric effects can be quantified using parameters such as Taft's steric parameter (Es).

By combining experimental kinetic data with computational modeling, a more comprehensive understanding of the factors governing the reactivity of halogenated nicotinonitriles can be achieved. This knowledge is invaluable for the rational design of synthetic routes to novel and complex heterocyclic compounds.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Progress

Research on 5-Iodo-6-methylnicotinonitrile has primarily centered on its synthesis as a chemical intermediate. Methodological progress is highlighted by the development of specific synthetic routes, such as the one outlined in Chinese patent CN114751856A, which details a method for its preparation google.com. This indicates its availability as a building block for more complex molecules. The nicotinonitrile core is a well-established scaffold in medicinal chemistry and materials science, known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties researchgate.netresearchgate.netekb.egscinito.ai. The presence of the iodo group at the 5-position and a methyl group at the 6-position creates a unique electronic and steric environment on the pyridine (B92270) ring, suggesting its utility in constructing highly substituted heterocyclic systems. While specific studies on the reactivity of this compound are not extensively documented in publicly available literature, the presence of the carbon-iodine bond implies a high potential for use in various cross-coupling reactions, a cornerstone of modern organic synthesis nih.gov.

Identification of Current Research Gaps and Unexplored Areas

Despite its availability, there is a notable gap in the scientific literature regarding the comprehensive characterization and application of this compound. The primary unexplored areas include:

Reaction Chemistry: There is a lack of published systematic studies exploring the reactivity of this molecule. Its potential in fundamental organic reactions, particularly in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), remains largely uncharacterized.

Biological Activity: While the broader class of nicotinonitriles exhibits diverse pharmacological properties, this compound has not been screened for any specific biological activity researchgate.netekb.egscinito.ai. Its potential as an anticancer, antimicrobial, or anti-inflammatory agent is yet to be investigated.

Physicochemical Properties: Detailed studies on its photophysical and electronic properties are absent. Such data is crucial for evaluating its potential use in materials science, for instance, as a component in organic light-emitting diodes (OLEDs) or as a nonlinear optical material, areas where other nicotinonitrile derivatives have shown promise researchgate.netresearchgate.net.

Structural Analysis: No detailed crystallographic data or in-depth spectroscopic analyses have been published, which would provide valuable insights into its molecular structure and intermolecular interactions.

Promising Directions for Future Synthetic Innovations

The structure of this compound offers several promising avenues for future synthetic work. The carbon-iodine bond is a key functional handle for elaboration.

Cross-Coupling Reactions: Future research should focus on leveraging the iodo substituent for various metal-catalyzed cross-coupling reactions. This would enable the introduction of a wide array of functional groups (aryl, alkyl, alkynyl, amino, etc.) at the 5-position of the pyridine ring, generating libraries of novel compounds for biological screening and materials testing. Nickel-catalyzed methods, which have proven effective for other heteroaryl iodides, could be particularly valuable nih.gov.

Development of Novel Heterocycles: The nitrile group can be transformed into other functional groups such as amines, amides, or tetrazoles, providing entry into diverse heterocyclic systems. The combination of cross-coupling at the iodo position followed by nitrile group manipulation could lead to the synthesis of complex, polyfunctionalized pyridine derivatives.

Metal-Free Coupling Chemistry: Exploring transition metal-free coupling reactions, potentially using hypervalent iodine reagents or iodine-catalyzed processes, could offer more environmentally benign synthetic routes to derivatives of this compound frontiersin.orgnih.goviisc.ac.in.

| Potential Reaction Type | Reagents/Catalysts | Potential Outcome |

| Suzuki Coupling | Palladium or Nickel catalyst, boronic acid | C-C bond formation (biaryls) |

| Sonogashira Coupling | Palladium/Copper catalyst, terminal alkyne | C-C bond formation (alkynylated pyridines) |

| Buchwald-Hartwig Amination | Palladium or Copper catalyst, amine | C-N bond formation (aminopyridines) |

| Nitrile Hydrolysis/Reduction | Acid/Base or reducing agents (e.g., LiAlH4) | Conversion to amides, carboxylic acids, or amines |

Emerging Roles in Advanced Organic Synthesis and Materials Science

Given the functional handles present in this compound, it is poised to become a valuable tool in several advanced fields.

Medicinal Chemistry: As a highly functionalized pyridine, it can serve as a key intermediate for the synthesis of novel bioactive compounds. Pyridine and nicotinonitrile scaffolds are present in numerous pharmaceuticals ekb.egscinito.ai. The introduction of an iodine atom provides a site for late-stage functionalization, a powerful strategy in drug discovery for rapidly generating analogues with modified properties.

Materials Science: Substituted nicotinonitriles are known to possess interesting photophysical properties, including fluorescence researchgate.net. By using the iodo group to attach extended π-conjugated systems via cross-coupling reactions, it may be possible to develop novel fluorescent dyes, sensors, or components for organic electronic devices.

Agrochemicals: The pyridine nucleus is a common feature in many insecticides and herbicides nih.gov. The unique substitution pattern of this compound makes it a candidate for derivatization and screening for potential agrochemical applications.

Ligand Development: The nitrogen atom of the pyridine ring and the nitrile group could potentially act as coordination sites for metal ions. Derivatization could lead to novel ligands for catalysis or coordination chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.